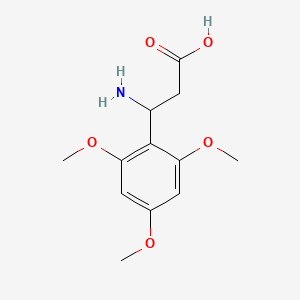
3-AMINO-3-(2,4,6-TRIMETHOXY-PHENYL)-PROPIONIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-AMINO-3-(2,4,6-TRIMETHOXY-PHENYL)-PROPIONIC ACID is an organic compound characterized by the presence of an amino group and a trimethoxyphenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-3-(2,4,6-TRIMETHOXY-PHENYL)-PROPIONIC ACID typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4,6-trimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with an appropriate amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Carboxylation: The final step involves the carboxylation of the amine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-AMINO-3-(2,4,6-TRIMETHOXY-PHENYL)-PROPIONIC ACID can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of 3-Nitro-3-(2,4,6-trimethoxyphenyl)propanoic acid.
Reduction: Formation of 3-Amino-3-(2,4,6-trimethoxyphenyl)propanol.
Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
3-AMINO-3-(2,4,6-TRIMETHOXY-PHENYL)-PROPIONIC ACID has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-AMINO-3-(2,4,6-TRIMETHOXY-PHENYL)-PROPIONIC ACID involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-(3,4,5-Trimethoxyphenyl)propanoic acid: Similar structure but lacks the amino group.
3-(2,4-Dimethoxyphenyl)propanoic acid: Similar structure but with fewer methoxy groups.
Uniqueness
3-AMINO-3-(2,4,6-TRIMETHOXY-PHENYL)-PROPIONIC ACID is unique due to the presence of both an amino group and multiple methoxy groups, which contribute to its distinct chemical properties and potential biological activities .
Properties
CAS No. |
682804-44-0 |
|---|---|
Molecular Formula |
C12H17NO5 |
Molecular Weight |
255.27 |
IUPAC Name |
3-amino-3-(2,4,6-trimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H17NO5/c1-16-7-4-9(17-2)12(10(5-7)18-3)8(13)6-11(14)15/h4-5,8H,6,13H2,1-3H3,(H,14,15) |
InChI Key |
SLGONOCYZIRARZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C(=C1)OC)C(CC(=O)O)N)OC |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(CC(=O)O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1R,2S,4R,6S,7S,10S,11R,14S)-14-Methoxy-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]-2,2-dimethylpropan-1-one](/img/structure/B1659745.png)
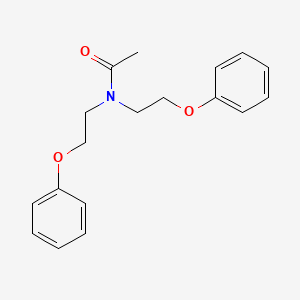
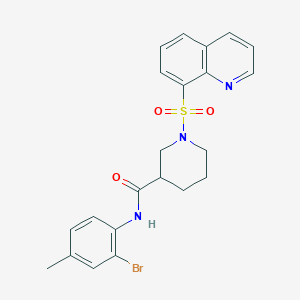

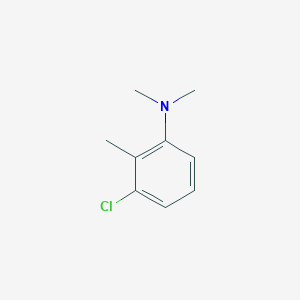
![3-[(4-chlorophenyl)methylsulfanyl]-N-(2,3-dimethylcyclohexyl)propanamide](/img/structure/B1659755.png)
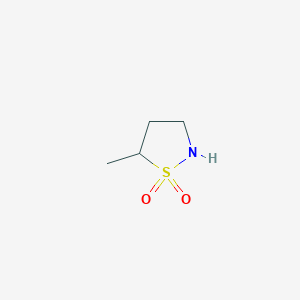
![N-[(E)-(2-Oxo-3-phenyl-5-pyridin-1-ium-1-yl-1H-imidazol-4-yl)methylideneamino]pyridine-4-carboxamide](/img/structure/B1659758.png)
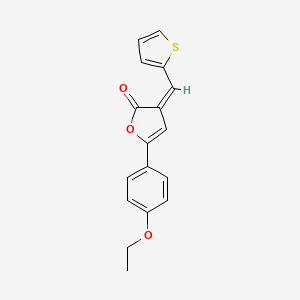

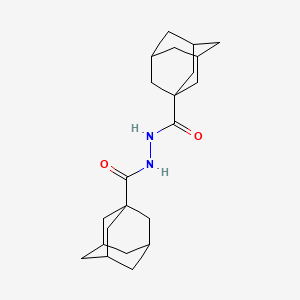
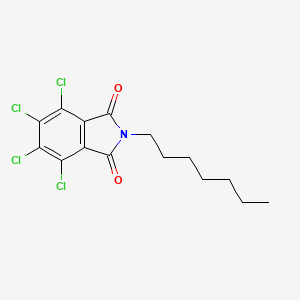
![Urea, [2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-](/img/structure/B1659765.png)
![N-[(2-Chlorophenyl)methyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1659767.png)
